恩度西芬 E-异构体盐酸盐

科学研究应用

E-恩多西芬盐酸盐具有广泛的科学研究应用:

化学: 在选择性雌激素受体调节剂的研究中用作参考化合物。

生物学: 研究其在调节雌激素受体活性及其基因表达中的作用。

工业: 用于开发用于乳腺癌预防的透皮给药系统.

生化分析

Biochemical Properties

Endoxifen E-isomer Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily antiestrogenic .

Cellular Effects

Endoxifen E-isomer Hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Endoxifen E-isomer Hydrochloride involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Endoxifen E-isomer Hydrochloride change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently under research .

Metabolic Pathways

Endoxifen E-isomer Hydrochloride is involved in various metabolic pathways. It interacts with several enzymes or cofactors. Effects on metabolic flux or metabolite levels are currently under research .

Transport and Distribution

Endoxifen E-isomer Hydrochloride is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and it has effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Endoxifen E-isomer Hydrochloride and any effects on its activity or function are currently under research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

合成路线和反应条件: E-恩多西芬盐酸盐是通过细胞色素P450 2D6 (CYP2D6) 酶对他莫昔芬的生物转化合成的。主要的代谢产物,N-去甲基他莫昔芬,进一步发生羟基化形成E-恩多西芬 .

工业生产方法: E-恩多西芬盐酸盐的工业生产采用高效液相色谱 (HPLC) 来确保化合物的纯度。该工艺包括将药物物质溶解在乙醇中,加入油酸作为渗透促进剂,然后加入磷酸盐缓冲水。羟丙基甲基纤维素作为增稠剂加入,以制成最终的散装凝胶 .

化学反应分析

反应类型: E-恩多西芬盐酸盐经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成不同的代谢产物。

还原: 还原反应可以修饰化合物中存在的官能团。

取代: 取代反应可以在酚羟基上发生.

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 可以使用硼氢化钠等还原剂。

取代: 卤代烃等试剂可用于取代反应.

作用机制

E-恩多西芬盐酸盐通过与雌激素受体结合而发挥作用,从而抑制雌激素依赖性细胞的增殖。它也作为蛋白激酶C (PKC) 抑制剂,在双相情感障碍的抗躁狂作用中起作用。该化合物的作用机制涉及雌激素受体α (ERα) 的降解和对雌激素诱导的基因表达的抑制 .

类似化合物:

他莫昔芬: E-恩多西芬的母体化合物,用于治疗乳腺癌。

4-羟基他莫昔芬: 他莫昔芬的另一种活性代谢产物,具有类似的雌激素受体调节特性。

N-去甲基他莫昔芬: 他莫昔芬的主要代谢产物,进一步发生羟基化形成E-恩多西芬

独特之处: E-恩多西芬盐酸盐因其强大的抗雌激素作用及其抑制PKC的能力而独一无二,使其在乳腺癌治疗和双相情感障碍的管理方面均有效 .

相似化合物的比较

Tamoxifen: The parent compound of E-Endoxifen, used in the treatment of breast cancer.

4-Hydroxytamoxifen: Another active metabolite of tamoxifen with similar estrogen receptor modulating properties.

N-Desmethyltamoxifen: A primary metabolite of tamoxifen that undergoes further hydroxylation to form E-Endoxifen

Uniqueness: E-Endoxifen hydrochloride is unique due to its potent antiestrogenic effects and its ability to inhibit PKC, making it effective in both breast cancer treatment and the management of bipolar disorder .

属性

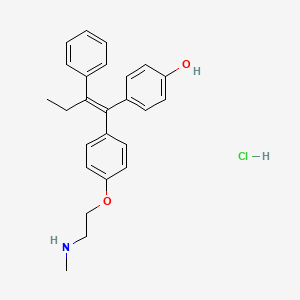

IUPAC Name |

4-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H/b25-24+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFIMPDXTABYCN-QREUMGABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197194-61-8 | |

| Record name | Phenol, 4-[(1E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197194-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。